molecular formula C8H10N4 B13716894 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13716894
M. Wt: 162.19 g/mol
InChI Key: AFAPAYMWXIGQCK-UHFFFAOYSA-N
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Description

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) .

Industrial Production Methods

For industrial-scale production, the use of heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 has been explored. This method allows for the efficient conversion of 2-aminopyridines and nitriles to the desired triazolopyridine derivatives . Additionally, mechanochemical methods involving the reaction between azinium-N-imines and nitriles in the presence of copper acetate have been developed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazolopyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inverse agonist for the RORγt receptor and as an inhibitor for JAK1 and JAK2 kinases . These interactions disrupt the normal signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various bioactive compounds and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Biological Activity

2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole family and is characterized by its unique structure which contributes to its interaction with various biological targets. Understanding its biological activity is crucial for the development of therapeutic agents.

  • Molecular Formula : C7H9N5
  • Molar Mass : 163.18 g/mol
  • Density : 1.61 g/cm³
  • Melting Point : 201-203 °C
  • pKa : 2.66 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and antichlamydial properties.

Antimicrobial Activity

Recent research indicates that derivatives of triazolo compounds exhibit significant antimicrobial properties. In particular:

  • The compound demonstrated moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL .
  • The presence of the amino group in the structure enhances the interaction with bacterial targets, potentially leading to increased efficacy compared to other compounds in the same class.

Antichlamydial Activity

A study highlighted that certain derivatives of triazolo compounds show selective activity against Chlamydia species. The findings suggest that:

  • Compounds based on this scaffold can inhibit Chlamydia growth effectively, indicating a promising avenue for developing new antichlamydial agents .

The exact mechanism of action for this compound is still under investigation. However, it is believed that:

  • The triazole ring system may interfere with nucleic acid synthesis or function by mimicking natural substrates or by inhibiting key enzymes involved in these processes.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

  • Synthesis and Evaluation :
    • A study synthesized various triazolo derivatives and evaluated their biological activities using in vitro assays. The results indicated that modifications on the triazole ring significantly influenced their antimicrobial potency .
  • Comparative Analysis :
    • Comparative studies showed that while traditional antibiotics like penicillin and spectinomycin had higher potency at specific concentrations, the novel triazolo derivatives provided an alternative mechanism of action with reduced toxicity profiles .

Data Table: Biological Activity Summary

Biological ActivityTarget OrganismMIC (µg/mL)Reference
AntimicrobialNeisseria meningitidis64
AntimicrobialHaemophilus influenzae8
AntichlamydialChlamydia spp.Selective

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-5-3-4-6(2)12-7(5)10-8(9)11-12/h3-4H,1-2H3,(H2,9,11)

InChI Key

AFAPAYMWXIGQCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N2C1=NC(=N2)N)C

Origin of Product

United States

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